The synthesis of Ntncb hydrochloride typically involves multiple steps that include the formation of key intermediates followed by cyclization and functionalization. A common synthetic route may begin with the preparation of a thiazole ring, which can be achieved through the condensation of appropriate thioketones with α-halo ketones. The subsequent steps often involve:
These methods ensure high yields and purity of the final product, making it suitable for further biological evaluation.
Ntncb hydrochloride possesses a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. The molecular formula is C19H17ClF3N3OS, and its molecular weight is approximately 395.87 g/mol.
The key structural features include:
The three-dimensional conformation of Ntncb can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its stereochemistry and spatial orientation.
Ntncb hydrochloride can undergo various chemical reactions due to its functional groups. Notable reactions include:
These reactions are critical for modifying the compound's properties to enhance efficacy or reduce toxicity in therapeutic applications.
The mechanism of action of Ntncb hydrochloride is primarily linked to its interaction with specific biological targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation.
Key aspects include:
Further research is required to fully elucidate these mechanisms through biochemical assays and cellular models.
Ntncb hydrochloride exhibits several notable physical and chemical properties:
Chemical analyses reveal that Ntncb demonstrates stability under standard laboratory conditions but may decompose under extreme pH levels or high temperatures.
Ntncb hydrochloride has potential applications in various scientific fields:
NTNCB hydrochloride (CAS 191931-56-3 or 486453-65-0) is a selective non-peptidic antagonist of the neuropeptide Y Y5 (NPY Y5) receptor. Its systematic chemical name is 2-Nitro-N-[[trans-4-[[[(1,2,3,4-tetrahydro-2-naphthalenyl)methyl]amino]methyl]cyclohexyl]methyl]benzenesulfonamide hydrochloride [2] [8]. The compound has a molecular formula of C₂₅H₃₄ClN₃O₄S and a molecular weight of 508.07 g/mol [1] [3] [10]. Key structural features include:
The stereochemistry is critical for activity, with the trans configuration of the cyclohexyl ring and the S-configuration of the tetralin group optimizing receptor fit. This configuration enables a Ki of 8 nM at the human Y5 receptor, while selectivity over Y1 (Ki = 16,032 nM) exceeds 2,000-fold [2] [8].
Table 1: Atomic-Level Characterization of NTNCB Hydrochloride
Property | Value/Descriptor |
---|---|
Molecular Weight | 508.07 g/mol |
Molecular Formula | C₂₅H₃₄ClN₃O₄S |
CAS Number | 191931-56-3 (primary); 486453-65-0 (alternate) |
SMILES Notation | O=S(C1=CC=CC=C1N+=O)(NC[C@H]2CCC@HCC2)=O.[H]Cl [1] [10] |
Chirality Centers | Cyclohexyl (trans-1,4); Tetralin (S-configuration) |
Key Pharmacophores | 2-Nitrobenzenesulfonamide; Tertiary amine |
NTNCB hydrochloride exhibits pH-dependent solubility, with high solubility in dimethyl sulfoxide (DMSO; 125 mg/mL, 246 mM) but limited aqueous solubility [1] [3]. It is hygroscopic, requiring storage under anhydrous conditions to prevent hydrolysis [1] [10]. Solid-state characterization shows it forms an off-white to light yellow crystalline solid with a melting point unreported but stable under inert atmospheres [3] [10].
Stability studies indicate:
Table 2: Physicochemical and Stability Profile
Property | Value/Condition |
---|---|
Solubility (DMSO) | 125 mg/mL (246 mM) |
Solubility (Water) | Low; formulation requires co-solvents |
Appearance | Off-white to light yellow solid |
Hygroscopicity | High; requires desiccant |
Storage Conditions | 4°C (short-term); –20°C in sealed container (long-term) |
Stability in Solution | 1 month at –20°C in DMSO; avoid aqueous buffers |
The synthesis employs a multi-step sequence starting from trans-4-(aminomethyl)cyclohexanecarboxylic acid. Key stages include [8] [10]:
Optimization challenges focused on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7